

# Physical properties like boiling point and density of azetidine esters

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## Compound of Interest

Compound Name: *Ethyl 1-BOC-azetidine-3-carboxylate*

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## A Technical Guide to the Physical Properties of Azetidine Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, specifically boiling points and densities, of various azetidine esters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering critical data for the characterization, purification, and formulation of these important heterocyclic compounds.

## Core Physical Properties of Azetidine Esters

Azetidine esters are a class of organic compounds that feature a four-membered nitrogen-containing heterocycle with an ester functional group. The physical properties of these compounds are influenced by factors such as molecular weight, the nature of the ester group (e.g., methyl, ethyl, tert-butyl), and the presence and type of substituent on the azetidine ring, including N-protection.

The following table summarizes the available quantitative data for the boiling point and density of a selection of azetidine esters.

Compound Name	Molecular Formula	Boiling Point (°C)	Density (g/cm³)
Methyl azetidine-3-carboxylate	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	100-102[1]	1.072[1]
Methyl azetidine-3-carboxylate hydrochloride	C <sub>5</sub> H <sub>10</sub> ClNO <sub>2</sub>	190.9 (at 760 mmHg)	Not Available
Methyl 1-Boc-azetidine-3-carboxylate	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>	Not Available	1.072 (at 25 °C)[2]
tert-Butyl azetidine-2-carboxylate	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	196.5 (at 760 mmHg) [3]	1.019[3]
Azetidine-2-carboxylic acid	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>	242[4]	1.275[4]

## Experimental Protocols

The synthesis of azetidine esters is a critical step in their study and application. The following sections detail common experimental methodologies for the preparation of key azetidine ester derivatives.

### Synthesis of Methyl Azetidine-3-carboxylate

A common method for the preparation of methyl azetidine-3-carboxylate involves the reaction of methyl 2-aminoacetate with a suitable cyclizing agent. For instance, one reported method involves reacting methyl 2-aminoacetate with sodium hydroxide at an appropriate temperature, followed by the addition of an acidic solution to facilitate the formation of the azetidine ring.[1]

General Procedure:

- Dissolve methyl 2-aminoacetate in a suitable solvent.
- Add a base, such as sodium hydroxide, and heat the mixture to the desired temperature.
- After a set reaction time, cool the mixture and carefully add an acid to promote cyclization.

- Extract the product with an organic solvent and purify by distillation or chromatography.

## Synthesis of Azetidine-2-carboxylic Acid

The synthesis of the parent azetidine-2-carboxylic acid can be achieved through various routes. One method involves the  $\alpha$ -bromination of  $\gamma$ -aminobutyric acid (GABA), followed by ring closure.

Procedure for Optically Inactive Azetidine-2-carboxylic Acid:[4]

- Perform  $\alpha$ -bromination of GABA to yield  $\gamma$ -amino- $\alpha$ -bromobutyric acid.
- Treat the intermediate with a base, such as barium hydroxide solution, to induce ring closure through the removal of hydrogen bromide.

Procedure for Optically Active Azetidine-2-carboxylic Acid:[4]

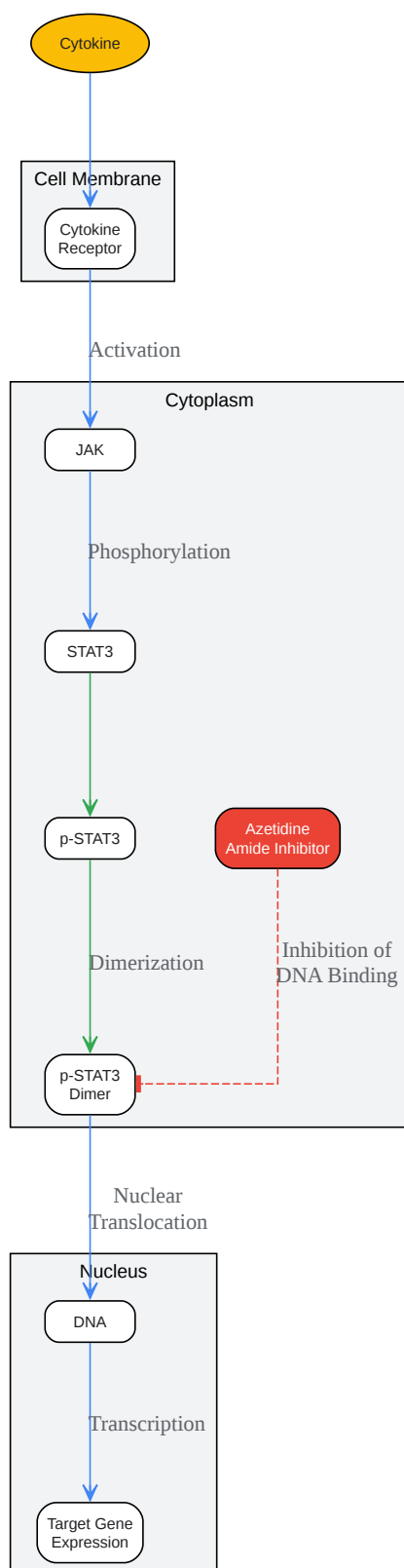
- Treat  $\alpha,\gamma$ -diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to produce  $\gamma$ -amino- $\alpha$ -chlorobutyric acid.
- Induce cyclization by treating the resulting intermediate with barium hydroxide to eliminate hydrogen chloride.

## Biological Signaling Pathways Involving Azetidine Derivatives

Azetidine-containing compounds have emerged as significant modulators of various biological signaling pathways, demonstrating their potential in drug discovery.

### Inhibition of STAT3 Signaling Pathway

Certain azetidine amides have been identified as potent small-molecule inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. These compounds can disrupt the DNA-binding activity of STAT3, a key protein involved in cell growth, differentiation, and survival, which is often dysregulated in cancer.

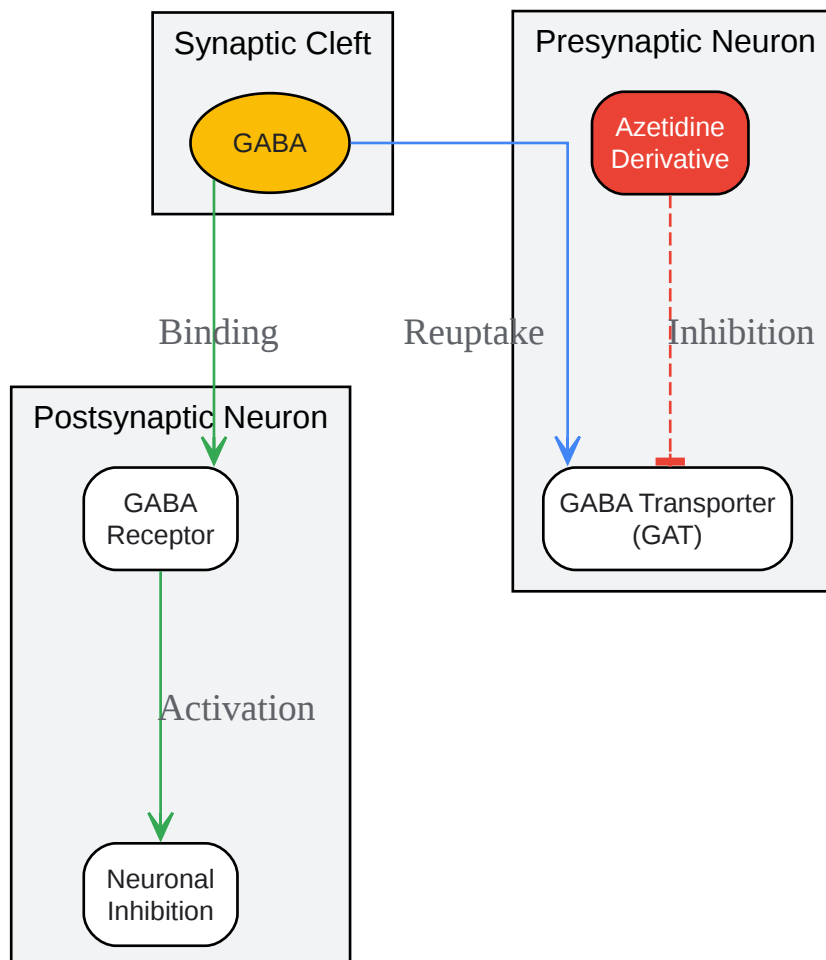


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Caption: Inhibition of the STAT3 signaling pathway by azetidine amides.

## Modulation of GABA Uptake

Azetidine derivatives have also been investigated as inhibitors of  $\gamma$ -aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system, these compounds can increase GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety.



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Caption: Modulation of GABAergic neurotransmission by azetidine-based GAT inhibitors.

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